4-(2-Bromo-4-methylphenoxy)piperidine hydrochloride
Overview
Description
4-(2-Bromo-4-methylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO and a molecular weight of 306.63 g/mol . It falls within the class of piperidine derivatives and is commonly used in proteomics research .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-bromo-4-methylphenol with piperidine in the presence of a suitable base. The bromine atom substitutes one of the hydrogen atoms on the phenol ring, resulting in the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of This compound consists of a piperidine ring attached to a phenyl group via an ether linkage. The bromine atom is positioned ortho to the methoxy group on the phenyl ring. The hydrochloride salt adds an additional chloride ion to the structure .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and oxidative processes. For instance, it may undergo nucleophilic attack at the bromine atom, leading to the formation of different derivatives. Additionally, the piperidine ring can be further functionalized through various synthetic pathways .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
4-(2-bromo-4-methylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGDYVSFOFSCFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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